CGP 37849 vs. CGP 39551 – 6-Fold Higher In Vitro Potency in Electrophysiological Assays
In whole-cell patch-clamp recordings from cultured mouse spinal cord neurones, CGP 37849 inhibited L-aspartate-evoked currents with an IC50 of 370 ± 180 nM, whereas its ethylester prodrug CGP 39551 exhibited an IC50 of 2,200 ± 140 nM [1]. For L-glutamate-evoked currents, the IC50 was 210 ± 25 nM for CGP 37849 versus 6,000 ± 4,700 nM for CGP 39551 [1]. The 6-fold (L-aspartate) and 29-fold (L-glutamate) higher potency of CGP 37849 in vitro establishes it as the preferred tool for electrophysiological studies where high receptor-level activity is required.
| Evidence Dimension | Inhibition of NMDA-mediated whole-cell currents |
|---|---|
| Target Compound Data | IC50 = 370 ± 180 nM (L-aspartate); 210 ± 25 nM (L-glutamate) |
| Comparator Or Baseline | CGP 39551: IC50 = 2,200 ± 140 nM (L-aspartate); 6,000 ± 4,700 nM (L-glutamate) |
| Quantified Difference | 6-fold more potent on L-aspartate; 29-fold more potent on L-glutamate |
| Conditions | Cultured mouse spinal cord neurones, whole-cell patch-clamp |
Why This Matters
Researchers conducting in vitro electrophysiology should select CGP 37849 over CGP 39551 when maximal NMDA receptor blockade is required at lower concentrations, reducing off-target risks associated with high compound loads.
- [1] Effects of competitive NMDA receptor antagonists on excitatory amino acid-evoked currents in mouse spinal cord neurones. Fundam Clin Pharmacol. 1999;13(1):67-74. View Source
